molecular formula C27H39F7O2 B3118577 25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol CAS No. 240129-40-2

25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol

Cat. No.: B3118577
CAS No.: 240129-40-2
M. Wt: 528.6 g/mol
InChI Key: QWJXJQBUJMOZHY-IUXBHNFPSA-N
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Description

25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol is a fluorinated derivative of cholesterol This compound is characterized by the presence of seven fluorine atoms at specific positions on the cholesterol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol typically involves multiple steps, starting from a suitable cholesterol precursor. The fluorination process is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The reaction conditions often include low temperatures and anhydrous solvents to prevent side reactions and ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as chromatography and recrystallization to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the effects of fluorination on cholesterol derivatives.

    Biology: Employed in studies of membrane dynamics and cholesterol metabolism due to its altered physical properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialized materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol involves its interaction with biological membranes and enzymes. The fluorine atoms alter the compound’s hydrophobicity and steric properties, affecting its incorporation into lipid bilayers and its interaction with membrane proteins. This can influence membrane fluidity, permeability, and the activity of membrane-bound enzymes.

Comparison with Similar Compounds

Similar Compounds

    25,26,26,26,27,27,27-Hexafluoro-7alpha-hydrosycholesterol: Similar structure but with one less fluorine atom.

    26,26,27,27-Tetrafluoro-25-hydroxycholesterol: Contains four fluorine atoms and a hydroxyl group at position 25.

    26,27-Difluoro-25-hydroxycholesterol: Contains two fluorine atoms and a hydroxyl group at position 25.

Uniqueness

25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol is unique due to the high degree of fluorination, which significantly alters its chemical and physical properties compared to other fluorinated cholesterol derivatives. This makes it particularly valuable for studying the effects of extensive fluorination on cholesterol’s biological and chemical behavior.

Properties

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39F7O2/c1-15(5-4-10-25(28,26(29,30)31)27(32,33)34)18-6-7-19-22-20(9-12-24(18,19)3)23(2)11-8-17(35)13-16(23)14-21(22)36/h14-15,17-22,35-36H,4-13H2,1-3H3/t15-,17+,18-,19+,20+,21-,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJXJQBUJMOZHY-IUXBHNFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39F7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897496
Record name 25,26,26,26,27,27,27-Heptafluoro-7alpha-hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240129-40-2
Record name 25,26,26,26,27,27,27-Heptafluoro-7alpha-hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol
Reactant of Route 2
25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol
Reactant of Route 3
25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol
Reactant of Route 4
25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol
Reactant of Route 5
25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol
Reactant of Route 6
25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol

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